molecular formula C18H13ClN4O B8542286 Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]- CAS No. 393856-31-0

Phenol, 4-[[2-amino-5-[(4-chlorophenyl)ethynyl]-4-pyrimidinyl]amino]-

Cat. No. B8542286
M. Wt: 336.8 g/mol
InChI Key: VCOWPAAYXDUBQD-UHFFFAOYSA-N
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Patent
US07205297B2

Procedure details

The brown solution was evaporated in vacuo (bath temperature 30° C.) to obtain a brownish-burgundy solid. The residue was stirred in dichloromethane and filtered to yield 0.4 g of 5-(4-chlorophenylethynyl)-2-diisopropylaminomethyleneamino-4-(4-hydroxyanilino)pyrimidine. The 1H NMR spectrum (CDCL3) was consistent with this structure. A mixture of 0.37 g of this product was heated in a bomb with 32 mL of methanolic ammonia at a temperature of 100° C. for five hours. The cooled bomb contents were evaporated in vacuo and triturated with ice cold water and dried to yield a mixture of the desired 2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxyanilino)pyrimidine with 2,4-diamino-5-(4-chlorophenylethynyl)pyrimidine.
[Compound]
Name
product
Quantity
0.37 g
Type
reactant
Reaction Step One
Quantity
32 mL
Type
reactant
Reaction Step Two
Name
2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxyanilino)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
2,4-diamino-5-(4-chlorophenylethynyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
N.[Cl:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]#[C:10][C:11]2[C:12]([NH:26][C:27]3[CH:32]=[CH:31][C:30]([OH:33])=[CH:29][CH:28]=3)=[N:13][C:14]([N:17]=CN(C(C)C)C(C)C)=[N:15][CH:16]=2)=[CH:5][CH:4]=1.NC1N=C(N)C(C#CC2C=CC(Cl)=CC=2)=CN=1>>[NH2:17][C:14]1[N:13]=[C:12]([NH:26][C:27]2[CH:28]=[CH:29][C:30]([OH:33])=[CH:31][CH:32]=2)[C:11]([C:10]#[C:9][C:6]2[CH:5]=[CH:4][C:3]([Cl:2])=[CH:8][CH:7]=2)=[CH:16][N:15]=1

Inputs

Step One
Name
product
Quantity
0.37 g
Type
reactant
Smiles
Step Two
Name
Quantity
32 mL
Type
reactant
Smiles
N
Step Three
Name
2-amino-5-(4-chlorophenylethynyl)-4-(4-hydroxyanilino)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C=C1)C#CC=1C(=NC(=NC1)N=CN(C(C)C)C(C)C)NC1=CC=C(C=C1)O
Name
2,4-diamino-5-(4-chlorophenylethynyl)pyrimidine
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=C(C(=N1)N)C#CC1=CC=C(C=C1)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cooled bomb contents were evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
triturated with ice cold water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
to yield

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C(=N1)NC1=CC=C(C=C1)O)C#CC1=CC=C(C=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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